molecular formula C11H14O3S B123755 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone CAS No. 53207-59-3

2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

Cat. No. B123755
CAS RN: 53207-59-3
M. Wt: 226.29 g/mol
InChI Key: FDCUGWDQOGIBGG-UHFFFAOYSA-N
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Description

The compound “2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone” is similar to the one you’re asking about . It has a molecular formula of C11H13BrO3S and a molecular weight of 305.19 .


Synthesis Analysis

There are studies on the synthesis of related compounds. For instance, a series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . Another study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone” consists of a bromine atom attached to a methyl group, a methylsulfonyl phenyl group, and a propanone group .


Chemical Reactions Analysis

In the context of biological reactions, compounds with a 4-(methylsulfonyl)phenyl group have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone” include a boiling point of 429.4±41.0 °C (Predicted), a density of 1.460±0.06 g/cm3 (Predicted), and slight solubility in chloroform and methanol .

Safety And Hazards

The safety data sheet for a related compound, “Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Future research could focus on the development of new compounds with dual antimicrobial and anti-inflammatory activities . The design and synthesis of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors is another promising direction .

properties

IUPAC Name

2-methyl-1-(4-methylsulfonylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUGWDQOGIBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459461
Record name 1-[4-(Methanesulfonyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

CAS RN

53207-59-3
Record name 1-[4-(Methanesulfonyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Adhikari, J Tian, AM Rustum - Journal of Pharmaceutical and Biomedical …, 2023 - Elsevier
Firocoxib is widely used in veterinary medicine as a non-steroidal analgesic and anti-inflammatory drug substance. Herein, a comprehensive study on the degradation profile of …
Number of citations: 1 www.sciencedirect.com

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